Sodium antimony

説明

Antimony is a chemical element with the symbol Sb (from Latin stibium) and atomic number 51 . It is a lustrous gray metalloid, found in nature mainly as the sulfide mineral stibnite (Sb2S3) . Sodium stibogluconate is a medicine used to treat leishmaniasis and is only available for administration by injection .

Synthesis Analysis

The development of sodium-ion (SIBs) and potassium-ion batteries (PIBs) has increased rapidly because of the abundant resources and cost-effectiveness of Na and K. Antimony (Sb) plays an important role in SIBs and PIBs because of its high theoretical capacity, proper working voltage, and low cost .Molecular Structure Analysis

Researchers have synthesized uniform antimony nanocrystals, the special properties of which make them prime candidates for an anode material for both lithium-ion and sodium-ion batteries . The full lithiation or sodiation of antimony leads to large volumetric changes .Chemical Reactions Analysis

Antimony is brittle and silvery. It is not very active, but reacts with oxygen, sulfur, and chlorine at high temperatures . Antimony compounds have been known since ancient times and were powdered for use as medicine and cosmetics .Physical And Chemical Properties Analysis

Antimony is a lustrous silvery bluish white solid that is very brittle and has a flaky texture . It occurs chiefly as the gray sulfide mineral stibnite (Sb2S3) . The melting point of Antimony is 630.628°C, 1167.13°F, 903.778 K and its boiling point is 1587°C, 2889°F, 1860 K .科学的研究の応用

Sodium-Ion Battery Anodes : Sb is a promising anode material for SIBs due to its high capacity. However, challenges include rapid capacity fading and large volume expansion during sodiation. Innovations like Sb@C coaxial nanotubes, which show excellent sodium storage properties and remarkable electrochemical performance, are being developed to overcome these issues (Liu, Yu, Lou, & Paik, 2016).

Sodiation of Antimony : Studies on the structure-composition dependence of the Na–Sb system show stable crystal structures at different sodiation levels, crucial for understanding and optimizing the electrochemical performance of antimony in Na-ion batteries (Caputo, 2016).

Self-Supported Sb Anodes : Research on self-supported Sb arrays, grown via a template-free electrodeposition method, demonstrates excellent sodium storage performance, addressing the issue of volume expansion in Sb anodes (Li, Sun, Ni, & Li, 2019).

High Rate Performance at Elevated Temperatures : Hollow Sb nanoparticles in open carbon boxes (Sb HPs@OCB) exhibit superior rate capability and outstanding reversible capacity, even at elevated temperatures, suggesting their potential for large-scale energy storage in SIBs (Xu, Xia, Zhang, Duan, Yan, & Wu, 2019).

Sb@C@TiO2 Triple-Shell Nanoboxes : These nanoboxes, with a unique structure providing dual protection to the inner Sb and room for volume expansion, show superior rate performance and outstanding long-term cycling stability (Kong, Liu, Zhou, Yang, Tang, Zhang, & Zhang, 2020).

Antimony with Nitrogen-Doped Carbon : Enhancing the anode performance of antimony through nitrogen-doped carbon and carbon nanotubes shows improved cycling stability and rate performance, addressing the issue of volume changes during sodium ion insertion/extraction processes (Liu, Du, Xu, Zhou, Dai, & Bao, 2016).

SbOx/Reduced Graphene Oxide Composite : As an anode material, this composite exhibits high rate capability and stable cycling performance due to effective prevention of volume changes during repeated sodium insertion/extraction (Zhou, Liu, Xu, Liu, Dai, & Bao, 2014).

Chemically Coupled Antimony/Ionic Liquid-Derived Carbon : This hybrid demonstrates high capacity and stable cycling operation, attributed to the formation of Sb N C bonds and the presence of an N-doped carbon network (Xu, Si, Zhou, Tu, Zhu, & Bao, 2017).

Safety And Hazards

将来の方向性

Sodium-ion batteries (SIBs) are considered a potential alternative to lithium-ion batteries (LIBs) for energy storage due to their low cost and the large abundance of sodium resources . Antimony Sodium-ion Batteries may be a future Li-ion replacement . Researchers have created a new sodium-based battery material that is highly stable, capable of recharging as quickly as a traditional lithium-ion battery, and able to pave the way toward delivering more energy than current battery technologies .

特性

IUPAC Name |

trisodium;stiborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.4O.Sb/q3*+1;;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBGJRFJIJFMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

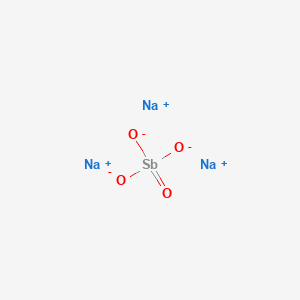

[O-][Sb](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3O4Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149507 | |

| Record name | Antimonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium antimony | |

CAS RN |

11112-10-0 | |

| Record name | Antimonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011112100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)

amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)

![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)